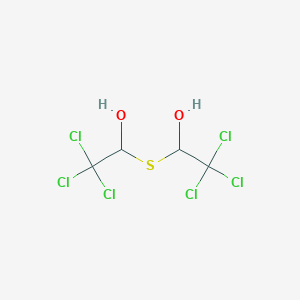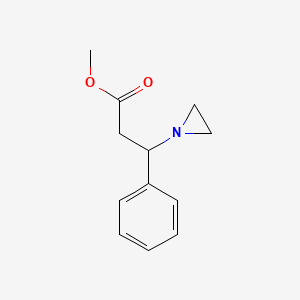
6-(2-Bromophenyl)pteridine-2,4,7-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromophenyl)pteridine-2,4,7-triamine is a chemical compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound features a bromophenyl group attached to the pteridine core, which can influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 6-(2-Bromophenyl)pteridine-2,4,7-triamine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bromophenyl derivative and pteridine precursor.
Reaction Conditions: The bromophenyl derivative is subjected to nucleophilic substitution reactions with the pteridine precursor under controlled conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
6-(2-Bromophenyl)pteridine-2,4,7-triamine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pteridine core or the bromophenyl group.
Coupling Reactions: Organometallic coupling reactions, such as Suzuki or Heck coupling, can be used to introduce additional functional groups to the molecule.
Common reagents for these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-(2-Bromophenyl)pteridine-2,4,7-triamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(2-Bromophenyl)pteridine-2,4,7-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the pteridine core can participate in redox reactions or act as a structural scaffold . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to 6-(2-Bromophenyl)pteridine-2,4,7-triamine include other pteridine derivatives with different substituents on the phenyl ring or variations in the pteridine core. Examples include:
6-Phenylpteridine-2,4,7-triamine: Lacks the bromine atom, which can affect its reactivity and binding properties.
6-(2-Chlorophenyl)pteridine-2,4,7-triamine:
The uniqueness of this compound lies in the presence of the bromophenyl group, which can influence its chemical reactivity and interactions with biological targets .
Propiedades
Número CAS |
13510-74-2 |
|---|---|
Fórmula molecular |
C12H10BrN7 |
Peso molecular |
332.16 g/mol |
Nombre IUPAC |
6-(2-bromophenyl)pteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H10BrN7/c13-6-4-2-1-3-5(6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |
Clave InChI |
ULKRSHNVHFMERD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
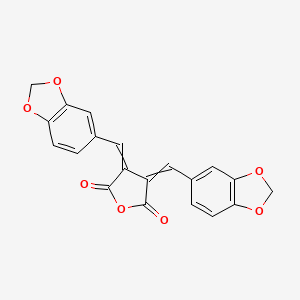

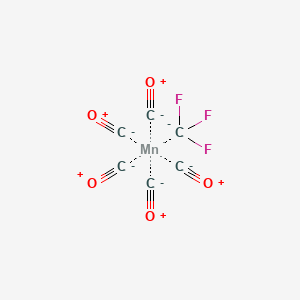
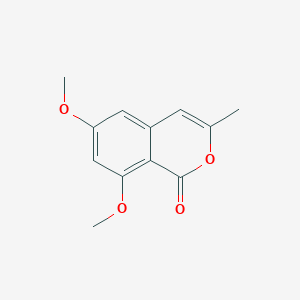
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

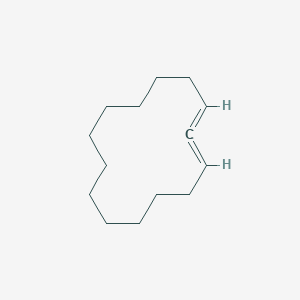
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
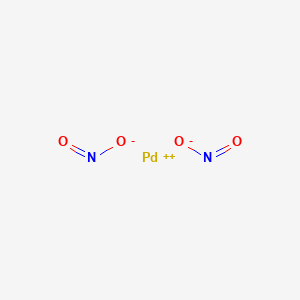
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
